Cas no 1489088-46-1 (Octane, 5-(chloromethyl)-3-methyl-)

Octane, 5-(chloromethyl)-3-methyl- 化学的及び物理的性質
名前と識別子
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- Octane, 5-(chloromethyl)-3-methyl-
- 5-(Chloromethyl)-3-methyloctane
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- インチ: 1S/C10H21Cl/c1-4-6-10(8-11)7-9(3)5-2/h9-10H,4-8H2,1-3H3
- InChIKey: CQPZBZPPCXNXFA-UHFFFAOYSA-N
- ほほえんだ: CCC(C)CC(CCl)CCC
Octane, 5-(chloromethyl)-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675844-0.05g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 0.05g |
$624.0 | 2023-03-11 | ||
Enamine | EN300-675844-0.1g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 0.1g |
$653.0 | 2023-03-11 | ||
Enamine | EN300-675844-0.5g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 0.5g |
$713.0 | 2023-03-11 | ||
Enamine | EN300-675844-5.0g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 5.0g |
$2152.0 | 2023-03-11 | ||
Enamine | EN300-675844-10.0g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 10.0g |
$3191.0 | 2023-03-11 | ||
Enamine | EN300-675844-0.25g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 0.25g |
$683.0 | 2023-03-11 | ||
Enamine | EN300-675844-1.0g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675844-2.5g |
5-(chloromethyl)-3-methyloctane |
1489088-46-1 | 2.5g |
$1454.0 | 2023-03-11 |
Octane, 5-(chloromethyl)-3-methyl- 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
Octane, 5-(chloromethyl)-3-methyl-に関する追加情報
Introduction to Octane, 5-(chloromethyl)-3-methyl- (CAS No. 1489088-46-1)
Octane, 5-(chloromethyl)-3-methyl-, with the chemical formula C9H17Cl, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 1489088-46-1, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of both a chloromethyl group and a methyl substituent at specific positions on the octane backbone makes it a compound of considerable interest for researchers exploring novel molecular architectures.
The structural features of Octane, 5-(chloromethyl)-3-methyl- contribute to its reactivity and utility in various chemical transformations. The chloromethyl group, in particular, serves as a reactive handle for further functionalization, enabling the synthesis of more complex molecules. This property has made it a valuable intermediate in the preparation of polymers, agrochemicals, and pharmaceuticals. Additionally, the methyl group at the 3-position introduces steric hindrance, which can influence the compound's solubility and interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The unique structure of Octane, 5-(chloromethyl)-3-methyl- has prompted researchers to explore its pharmacological properties. Studies have indicated that derivatives of this compound may exhibit interesting biological activities, making them candidates for further investigation in drug discovery programs. For instance, modifications to the chloromethyl group can lead to the formation of Schiff bases or other heterocyclic compounds known for their pharmacological effects.
The synthesis of Octane, 5-(chloromethyl)-3-methyl- involves multi-step organic reactions that highlight the compound's synthetic utility. One common approach involves the alkylation of a halogenated octane derivative followed by selective functionalization. These synthetic routes often require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have further streamlined these processes, making it more feasible to produce this compound on a larger scale for research purposes.
The chemical properties of Octane, 5-(chloromethyl)-3-methyl- also make it a useful tool in material science applications. Its ability to undergo cross-linking reactions with various functional groups allows for the creation of polymers with tailored properties. These polymers can find applications in coatings, adhesives, and even as components in advanced materials such as aerogels or hydrogels. The versatility of this compound underscores its importance beyond just pharmaceuticals.
In conclusion, Octane, 5-(chloromethyl)-3-methyl-, identified by CAS number 1489088-46-1, is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Furthermore, its potential biological activities have sparked interest in its role as a precursor for drug development. As research continues to uncover new applications for this compound, its importance is likely to grow within the scientific community.
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